Home > Products > Screening Compounds P22403 > Pre-doxercalciferol
Pre-doxercalciferol -

Pre-doxercalciferol

Catalog Number: EVT-13565462
CAS Number:
Molecular Formula: C28H44O2
Molecular Weight: 412.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pre-doxercalciferol is a synthetic analog of vitamin D2, specifically designed as a precursor to doxercalciferol. It is primarily utilized in the treatment of secondary hyperparathyroidism, particularly in patients with chronic kidney disease. The compound plays a crucial role in regulating calcium and phosphate metabolism, which is essential for maintaining bone health.

Source

Pre-doxercalciferol is derived from ergocalciferol (vitamin D2) through hydroxylation processes. Its synthesis involves specific chemical reactions that modify the ergocalciferol structure to enhance its biological activity and stability.

Classification

Pre-doxercalciferol falls under the classification of vitamin D analogs. It is categorized as a secosteroid, which refers to its steroid-like structure that includes a broken ring. This classification highlights its role in mimicking the biological functions of natural vitamin D compounds.

Synthesis Analysis

Methods

The synthesis of pre-doxercalciferol typically involves the hydroxylation of ergocalciferol at the 1α position. This reaction requires specific catalysts and controlled conditions to ensure the precise placement of the hydroxyl group.

Technical Details

  1. Starting Material: Ergocalciferol (vitamin D2).
  2. Catalysts: Various catalysts may be used to facilitate the hydroxylation process.
  3. Conditions: The reaction is conducted under controlled temperature and pressure to optimize yield and purity.
  4. Purification: Advanced techniques such as chromatography are employed to isolate and purify pre-doxercalciferol from by-products.

Industrial production methods mirror these laboratory techniques but are scaled up for commercial purposes, emphasizing quality control to maintain product consistency and efficacy .

Molecular Structure Analysis

Structure

Pre-doxercalciferol shares a similar structural framework with doxercalciferol, characterized by its secosteroid structure. The molecular formula is C28H44O2C_{28}H_{44}O_{2}, and it has a calculated molecular weight of approximately 412.66 g/mol.

Data

  • Chemical Name: (1α,3β,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diol
  • Solubility: Soluble in oils and organic solvents; relatively insoluble in water .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the synthesis of pre-doxercalciferol is the hydroxylation of ergocalciferol. This reaction can be summarized as follows:

  1. Hydroxylation: Ergocalciferol undergoes hydroxylation at the 1α position.
  2. Subsequent Reactions: Further modifications may occur to enhance stability or activity, such as acetylation or other protective group strategies.

Technical Details

The synthesis often involves multiple steps:

  • Activation of functional groups.
  • Cycloisomerization.
  • Oxidation processes using reagents like selenium dioxide .
Mechanism of Action

Pre-doxercalciferol acts by being converted into its active form, doxercalciferol, within the body. The mechanism involves:

  1. Metabolic Activation: Pre-doxercalciferol is metabolized in the liver and kidneys.
  2. Formation of Active Metabolites: It is converted into 1α,25-dihydroxyvitamin D2 (the active form), which interacts with vitamin D receptors to regulate calcium and phosphate homeostasis .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Molecular Weight: 412.66 g/mol.
  • Solubility: Soluble in oils and organic solvents; insoluble in water.
  • Stability: Stability can be enhanced through proper formulation techniques during synthesis .
Applications

Pre-doxercalciferol has significant scientific uses primarily in clinical settings:

  • Treatment of Secondary Hyperparathyroidism: It is indicated for use in patients with chronic kidney disease to manage elevated parathyroid hormone levels.
  • Bone Health Management: By regulating calcium levels, it aids in preventing bone-related disorders associated with vitamin D deficiency.
  • Research Applications: Pre-doxercalciferol serves as a valuable tool in studies exploring vitamin D metabolism and its physiological effects on human health .
Introduction to Pre-doxercalciferol in Vitamin D Analog Research

Historical Context of Vitamin D2 Analog Development

The evolution of vitamin D2 analogs represents a deliberate scientific endeavor to overcome the limitations of early vitamin D therapies. Initial therapeutic use of native vitamin D metabolites (cholecalciferol, ergocalciferol) was hampered by their potent hypercalcemic effects and short half-lives, rendering them impractical for chronic conditions like renal osteodystrophy. The discovery of 1α-hydroxylase activity primarily residing in the kidneys explained the impaired activation of vitamin D in CKD, prompting development of prohormones bypassing this step. Doxercalciferol (1α-hydroxyvitamin D2) emerged from systematic structure-activity relationship (SAR) studies focused on vitamin D2’s side chain. Researchers exploited the structural distinction between ergocalciferol’s C24-methyl group and double bond at C22-C23, hypothesizing these features might alter catabolism by CYP24A1 and reduce calcemic liability compared to vitamin D3-based analogs. Pre-doxercalciferol, synthesized as the immediate chemical precursor, was pivotal in manufacturing and metabolic studies, enabling precise characterization of the activation pathway [1] [8] [9].

Key milestones mark the progression of vitamin D2 analogs to clinical application:

  • 1980s-1990s: Identification of vitamin D receptor (VDR) distribution beyond calcium-regulating tissues (intestine, bone, kidney) revealed potential pleiotropic effects but also risks of off-target calcification. This spurred analog development seeking tissue selectivity.
  • Mid-1990s: Doxercalciferol received FDA approval (1999) for SHPT treatment in dialysis patients after clinical trials demonstrated significant PTH suppression. Pre-doxercalciferol’s role was confirmed as its essential prohormone requiring hepatic 25-hydroxylation.
  • Post-2000: Recognition of non-classical vitamin D actions (immunomodulation, renin suppression, cardiomyocyte regulation) further emphasized the need for analogs like those derived from pre-doxercalciferol with potentially distinct transcriptional profiles compared to calcitriol [2] [5] [6].

Table 1: Key Vitamin D Analogs Derived from Vitamin D2 Scaffolding

Analog NameChemical DesignationPrimary Therapeutic IndicationYear of Initial Approval
Doxercalciferol1α-Hydroxyvitamin D2CKD-associated SHPT1999 (USA)
ErgocalciferolVitamin D2Nutritional vitamin D deficiency1930s
Pre-doxercalciferol1α-HydroxyergocalciferolProhormone; Not directly therapeuticN/A

Table 2: Historical Timeline of Vitamin D2 Analog Development

DecadeKey AdvancementImpact on Pre-doxercalciferol/Doxercalciferol Research
1930sIsolation and characterization of Ergocalciferol (Vitamin D2)Established foundational chemistry of vitamin D2 secosteroids
1970sDiscovery of 1α-Hydroxylase and renal activation pathwayRationale for developing 1α-hydroxylated prohormones
1990sSynthesis and clinical trials of DoxercalciferolConfirmed efficacy of 1α-OH-D2 in SHPT; defined metabolic pathway
2000sElucidation of VDR’s non-classical actionsRenewed interest in tissue-selective analogs from D2 precursors

Role of Pre-doxercalciferol in Metabolic Activation Pathways

Pre-doxercalciferol (1α-hydroxyergocalciferol) functions exclusively as a prohormone, requiring sequential enzymatic hydroxylation to attain biological activity. Its metabolic fate is governed by hepatic and extrahepatic cytochrome P450 (CYP) enzymes, mirroring native vitamin D activation yet with distinct kinetics and tissue specificity. The primary activation step involves 25-hydroxylation in the liver, predominantly catalyzed by CYP2R1 and, to a lesser extent, CYP27A1. This conversion yields the therapeutically active metabolite doxercalciferol (1α,25-dihydroxyvitamin D2 or 1α,25-(OH)2-D2), the direct agonist of the vitamin D receptor (VDR). Crucially, pre-doxercalciferol itself exhibits negligible VDR binding affinity (Kd >10^-6 M), confirming its status as a true prohormone dependent on bioactivation. The C24-methyl group and C22-C23 double bond inherent in the vitamin D2-derived structure of pre-doxercalciferol significantly influence its catabolism. These features render the active metabolite doxercalciferol a poorer substrate for CYP24A1, the ubiquitously expressed 24-hydroxylase responsible for initiating the degradation cascade of vitamin D metabolites toward calcitroic acid. This relative resistance to CYP24A1-mediated catabolism contributes to a potentially prolonged tissue half-life and altered biological activity profile compared to vitamin D3-based analogs like calcitriol [1] [7] [8].

The enzymatic activation cascade demonstrates critical tissue specificity and regulation:

  • Hepatic 25-Hydroxylation: This initial step is relatively unregulated under physiological conditions, occurring efficiently even in compromised liver function. CYP2R1 shows high affinity for vitamin D2 substrates like pre-doxercalciferol, ensuring rapid conversion to 25-OH derivatives.
  • Renal & Extrarenal 1α-Hydroxylation (for native D): While native vitamin D requires renal 1α-hydroxylation by CYP27B1, pre-doxercalciferol bypasses this step due to its pre-existing 1α-hydroxyl group. Its activation is thus independent of renal CYP27B1 function—a critical advantage in CKD where this enzyme is deficient.
  • Catabolic 24-Hydroxylation: Catalyzed by CYP24A1, this is the major inactivation pathway. The vitamin D2 side chain of doxercalciferol (derived from pre-doxercalciferol) undergoes 24-hydroxylation less efficiently than vitamin D3 analogs, leading to reduced production of inactive 1,24,25-(OH)3-D2 and potentially sustained VDR activation in target tissues like the parathyroid glands [1] [7].

Table 3: Key Enzymes in Pre-doxercalciferol Metabolism

EnzymeTissue LocalizationReaction Catalyzed on Pre-doxercalciferol/DoxercalciferolFunctional Consequence
CYP2R1Liver (Primary)25-Hydroxylation of Pre-doxercalciferol → DoxercalciferolPrimary activation step; generates active VDR ligand
CYP27A1Liver, MacrophagesMinor 25-Hydroxylation of Pre-doxercalciferolAlternative activation pathway
CYP24A1Ubiquitous (Kidney high)24-Hydroxylation of Doxercalciferol → 1α,24,25-(OH)3-D2 (Inactive)Major catabolic inactivation step; D2 analogs are poorer substrates
CYP3A4Liver, IntestineSide-chain oxidation (C23/C24) of DoxercalciferolPotential alternative catabolic pathway

Structural analysis reveals features underpinning its metabolic behavior:

  • 1α-Hydroxyl Group: Pre-installed hydroxyl eliminates dependence on renal CYP27B1, enabling activation independent of kidney function—essential for CKD utility.
  • Ergosterol-Derived Side Chain: The C24 methyl group and C22=C23 double bond create steric and electronic hindrance, impeding efficient binding and hydroxylation by CYP24A1. This contrasts sharply with vitamin D3 analogs like calcitriol, which are readily inactivated by CYP24A1.
  • Secosteroid Core: The open B-ring conformation (characteristic of all vitamin D molecules) allows flexibility crucial for VDR binding. Modifications near the A-ring (like the 1α-OH) profoundly influence VDR affinity and subsequent gene transcription profiles [1] [8] [9].

Significance in Secondary Hyperparathyroidism Management

Pre-doxercalciferol’s ultimate therapeutic significance lies in its efficient conversion to doxercalciferol, a potent VDR activator (VDRA) for managing SHPT in CKD. SHPT arises from complex pathophysiology: declining renal function reduces 1,25-(OH)2-D3 (calcitriol) synthesis and impairs phosphate excretion, leading to hypocalcemia and hyperphosphatemia. These stimuli trigger parathyroid gland (PTG) hyperplasia and excessive PTH secretion. Conventional calcitriol therapy effectively suppresses PTH but frequently causes hypercalcemia and hyperphosphatemia—risk factors for vascular calcification and cardiovascular mortality. Doxercalciferol, activated from pre-doxercalciferol, offers a distinct profile by effectively suppressing PTH with a potentially wider therapeutic window regarding mineral disturbances [2] [5] [6].

Clinical efficacy is well-documented in CKD stages 3-4 and dialysis:

  • PTH Suppression: A pivotal prospective trial in CKD stage 4 patients (n=35) administering oral doxercalciferol demonstrated a mean iPTH reduction of 35.4% (from 381.7 ± 31.3 pg/mL to 237.9 ± 25.7 pg/mL; P<0.001) over 18 weeks. Critically, 83% of patients achieved ≥30% iPTH suppression, and 72% achieved ≥50% suppression. This suppression is crucial for mitigating high-turnover bone disease (osteitis fibrosa cystica) [2] [5].
  • Mineral Metabolism Impact: While hypercalcemia and hyperphosphatemia remain potential concerns requiring monitoring, studies suggest doxercalciferol may induce less intestinal calcium absorption compared to calcitriol. In the CKD stage 4 study, mean serum calcium and phosphate levels did not significantly increase from baseline, though transient hypercalcemia occurred in some patients (manageable by dose adjustment). This relative selectivity is attributed partly to the vitamin D2 backbone influencing VDR-coactivator interactions in intestinal versus parathyroid cells and its altered catabolism by CYP24A1 [5] [6] [10].
  • Mechanism of Action: Doxercalciferol binds VDR within parathyroid cells. The activated VDR-RXR heterodimer recruits co-repressor complexes (e.g., NCoR, SMRT) to Vitamin D Response Elements (VDREs) in the PTH gene promoter, directly suppressing PTH transcription. Simultaneously, VDR activation upregulates the Calcium-Sensing Receptor (CaSR) and VDR itself in PTGs, enhancing gland sensitivity to extracellular calcium and the negative feedback effects of VDR ligands, respectively. This reduces both PTH synthesis and secretion and may inhibit parathyroid cell proliferation [1] [4] [6].

Table 4: Clinical Efficacy of Doxercalciferol (Activated from Pre-doxercalciferol) in SHPT Management

ParameterOutcome (Representative Clinical Trial Data)Significance in SHPT Management
iPTH ReductionMean 35.4% suppression; 83% patients achieved ≥30% suppressionPrimary therapeutic goal; prevents high-turnover bone disease
Target iPTH Achievement72% patients achieved ≥50% suppressionIndicates potent VDRA activity
Hypercalcemia IncidenceTransient episodes manageable with dose adjustmentLower risk compared to historical calcitriol use; wider window
Hyperphosphatemia ImpactNo significant mean increase from baseline; transient severe cases manageableReduced burden vs. non-selective VDRAs; critical for CVD risk reduction
Calcium x Phosphate ProductTransient elevations manageable; no significant mean increaseKey indicator of ectopic calcification risk

Compared to other VDRAs:

  • Versus Calcitriol: Doxercalciferol demonstrates comparable PTH suppression efficacy but with a trend towards lower incidence of sustained hypercalcemia and hyperphosphatemia in some studies, attributed to its structural and metabolic differences.
  • Versus Paricalcitol (19-nor-1,25-(OH)2-D2): Both are vitamin D2-derived analogs. While head-to-head trials are limited, doxercalciferol’s efficacy is well-established, particularly in pre-dialysis CKD. Paricalcitol lacks the 1α-hydroxy prohormone form and is administered as the active compound. The C19 absence in paricalcitol further modifies its VDR interaction profile [6] [10].
  • Versus Calcimimetics (e.g., Cinacalcet): Doxercalciferol acts as a direct VDR ligand influencing gene transcription, while calcimimetics are allosteric activators of the parathyroid CaSR. They have complementary mechanisms. VDRAs like doxercalciferol may offer advantages in pre-dialysis CKD where calcimimetics can worsen hypocalcemia and hyperphosphatemia [6].

The prohormone pre-doxercalciferol is thus the keystone in a therapeutic strategy delivering an effective VDRA (doxercalciferol) with a clinically validated profile for managing SHPT, balancing efficacy in PTH suppression with a potentially improved mineral safety profile over earlier non-selective vitamin D therapies [1] [2] [5].

Properties

Product Name

Pre-doxercalciferol

IUPAC Name

(3R)-5-[(Z)-2-[(7aS)-1-[(E,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol

Molecular Formula

C28H44O2

Molecular Weight

412.6 g/mol

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h8-12,18-20,24-27,29-30H,7,13-17H2,1-6H3/b10-9+,12-11-/t19-,20?,24?,25?,26?,27-,28+/m1/s1

InChI Key

TVRDOFYYUWHDKA-XIGPSTBKSA-N

Canonical SMILES

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C

Isomeric SMILES

CC1=C(CC(C[C@H]1O)O)/C=C\C2=CCC[C@@]3(C2CCC3C(C)/C=C/[C@@H](C)C(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.